molecular formula C18H29NO4 B1668034 Bufetolol CAS No. 53684-49-4

Bufetolol

Cat. No. B1668034
CAS RN: 53684-49-4
M. Wt: 323.4 g/mol
InChI Key: AKLNLVOZXMQGSI-UHFFFAOYSA-N
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Description

Bufetolol is a beta-adrenoceptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of hypertension and hypertrophic cardiomyopathy. This compound hydrochloride, a derivative of this compound, is reported as an ingredient in certain medications in Japan .

Scientific Research Applications

Bufetolol has several scientific research applications:

Mechanism of Action

Bufetolol exerts its effects by inhibiting beta-adrenergic receptors. This inhibition affects the maximum velocity of rise of the action potential, leading to its antiarrhythmic efficacy. The molecular targets of this compound include beta-1 and beta-2 adrenergic receptors, which are involved in the regulation of heart rate and blood pressure .

Preparation Methods

The synthesis of Bufetolol involves several steps. The key synthetic route includes the reaction of tert-butylamine with 3-(2-(tetrahydrofurfuryl)oxy)phenoxypropan-2-ol. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Bufetolol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at different positions on the this compound molecule, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Bufetolol is unique among beta-blockers due to its specific chemical structure and pharmacological properties. Similar compounds include:

    Propranolol: Another beta-blocker used for hypertension and arrhythmias.

    Atenolol: A selective beta-1 blocker used for cardiovascular conditions.

    Metoprolol: A beta-1 selective blocker with similar applications.

This compound’s uniqueness lies in its specific molecular structure, which provides distinct pharmacological effects compared to other beta-blockers .

properties

IUPAC Name

1-(tert-butylamino)-3-[2-(oxolan-2-ylmethoxy)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-18(2,3)19-11-14(20)12-22-16-8-4-5-9-17(16)23-13-15-7-6-10-21-15/h4-5,8-9,14-15,19-20H,6-7,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLNLVOZXMQGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC2CCCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35108-88-4 (hydrochloride)
Record name Bufetolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053684494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9057763
Record name Bufetolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53684-49-4
Record name Bufetolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53684-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufetolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053684494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufetolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUFETOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS1467RT9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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